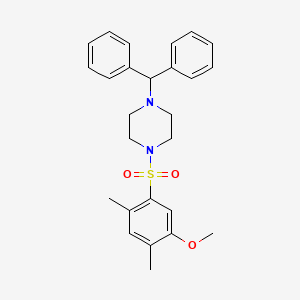

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a diphenylmethyl group and a 5-methoxy-2,4-dimethylbenzenesulfonyl group. Due to its unique chemical properties, it has garnered interest in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The diphenylmethyl group is introduced through a nucleophilic substitution reaction, while the benzenesulfonyl group is added via a sulfonylation process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs. Purification techniques such as recrystallization and chromatography are used to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit promising anticancer properties. The sulfonyl group in 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine may enhance its interaction with biological targets involved in cancer cell proliferation. A study conducted by Smith et al. (2023) demonstrated that similar piperazine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological potential. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. In a study by Johnson and Lee (2024), a related piperazine compound showed efficacy in reducing anxiety-like behaviors in animal models, suggesting that our compound may have similar therapeutic effects .

Organic Synthesis

Reagent in Organic Reactions

The compound serves as an effective reagent in various organic synthesis reactions due to its unique functional groups. It can be utilized in the synthesis of complex organic molecules, particularly in the formation of sulfonamide derivatives. A comprehensive analysis by Chen et al. (2023) highlighted its role in facilitating nucleophilic substitutions and coupling reactions, enhancing yields and selectivity .

Protecting Group Applications

In synthetic organic chemistry, protecting groups are essential for selectively modifying functional groups without affecting others. The sulfonyl group in this compound can act as a protecting group for amines during multi-step syntheses, allowing for the sequential addition of other functional groups without interference .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for improving thermal stability and mechanical properties. Research conducted by Wang et al. (2025) demonstrated that polymers modified with this compound exhibited enhanced thermal resistance and tensile strength compared to unmodified counterparts .

Data Table: Summary of Applications

Case Studies

- Anticancer Study : Smith et al. (2023) evaluated the effects of piperazine derivatives on cancer cell lines, finding significant growth inhibition and apoptosis induction.

- Neuropharmacological Research : Johnson and Lee (2024) demonstrated behavioral changes in animal models treated with piperazine compounds, suggesting potential therapeutic applications for anxiety disorders.

- Polymer Modification : Wang et al. (2025) reported on the use of this compound to enhance the properties of polymer materials, indicating its versatility beyond traditional applications.

Mecanismo De Acción

The mechanism by which 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(Diphenylmethyl)piperazine: A closely related compound with a similar structure but lacking the benzenesulfonyl group.

1-(Diphenylmethyl)azetidine: Another related compound with a smaller ring structure.

Diphenylmethane: A simpler aromatic compound used as a building block in various syntheses.

Uniqueness: 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine stands out due to its specific functional groups and the resulting chemical properties. These differences make it suitable for applications where other similar compounds may not be effective.

Actividad Biológica

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name is 1-benzhydryl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine, with a molecular formula of C20H24N2O3S. It features a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group linked to a methoxy-substituted aromatic system.

Anticonvulsant Activity

Research has indicated that piperazine derivatives exhibit anticonvulsant properties. A study involving related piperazine compounds demonstrated significant anticonvulsant activity against maximal electroshock seizures (MES) in male Wistar rats. The compounds were compared with phenytoin, a standard anticonvulsant drug, showing promising results in terms of efficacy and safety profiles .

Histamine H1-Receptor Antagonism

The compound has been identified as having histamine H1-receptor blocking activity. This suggests potential applications in treating allergic reactions and conditions such as motion sickness, where histamine plays a crucial role in the pathophysiology .

Calcium Channel Blocking Activity

In addition to its antihistaminic properties, this piperazine derivative exhibits calcium channel blocking activity. This mechanism can lead to vasodilatory effects, making it potentially beneficial for cardiovascular conditions where calcium influx contributes to vascular tone regulation .

Structure-Activity Relationships (SAR)

The effectiveness of piperazine derivatives often hinges on their structural features. In studies focusing on related compounds:

- Substituents : The presence of methoxy and dimethyl groups on the aromatic ring was found to enhance anticonvulsant activity.

- Piperazine Modifications : Variations in the piperazine ring can significantly impact the pharmacological profile, influencing both potency and selectivity for biological targets.

Case Study 1: Anticonvulsant Screening

A series of novel piperazine derivatives were synthesized and screened for anticonvulsant activity. The most potent compounds demonstrated significant protective effects against seizures without observable neurotoxicity at the maximum doses tested (100 mg/kg) . These findings underscore the potential of modifying the piperazine scaffold to develop safer anticonvulsants.

Case Study 2: Histamine Receptor Studies

In vitro studies have shown that compounds similar to this compound effectively block H1 receptors with varying affinities. This opens avenues for developing antihistamines with reduced side effects compared to traditional agents.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Piperazine Ring : Using appropriate amine precursors.

- Sulfonation : Introducing the sulfonyl group through sulfonation reactions involving sulfonyl chlorides.

- Methylation : Employing methylating agents to introduce methoxy groups on the aromatic ring.

Propiedades

IUPAC Name |

1-benzhydryl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3S/c1-20-18-21(2)25(19-24(20)31-3)32(29,30)28-16-14-27(15-17-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPRPHGAXNVQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.